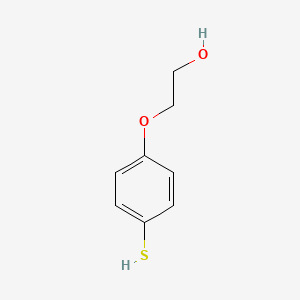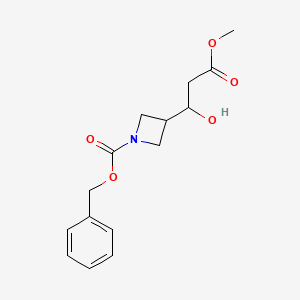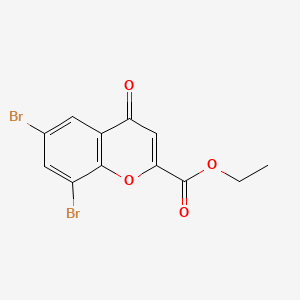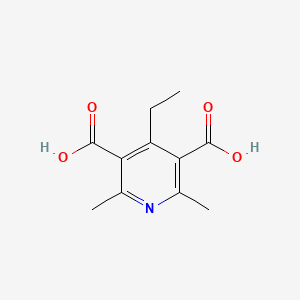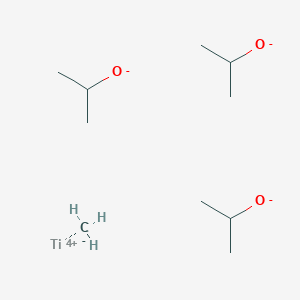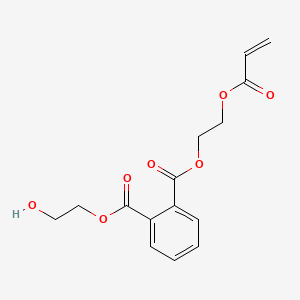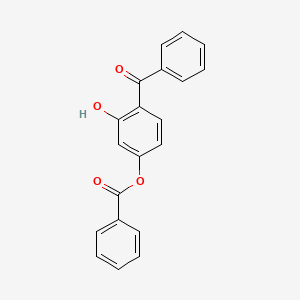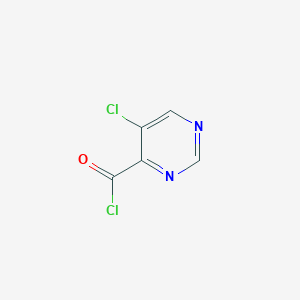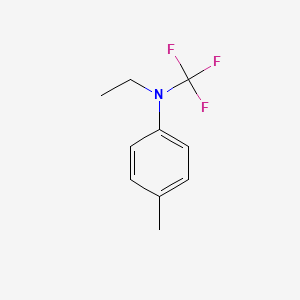
N-ethyl-4-methyl-N-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-methyl-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of an ethyl group, a methyl group, and a trifluoromethyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
N-ethyl-4-methyl-N-(trifluoromethyl)aniline can be synthesized through a substitution reaction involving aniline derivatives. One common method involves the reaction of chlorotrifluoromethane (CF3Cl) with aniline in the presence of a base catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-ethyl-4-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-ethyl-4-methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, high-performance polymers, and other functional materials.
作用機序
The mechanism by which N-ethyl-4-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-methyl-4-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
4-(trifluoromethyl)aniline: Lacks the ethyl and methyl groups, making it less lipophilic.
4-methyl-3-(trifluoromethyl)aniline: Similar but with a different substitution pattern on the aniline ring.
Uniqueness
N-ethyl-4-methyl-N-(trifluoromethyl)aniline is unique due to the combination of its ethyl, methyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in synthesis and research.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
N-ethyl-4-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-3-14(10(11,12)13)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChIキー |
UZWZFJZCWFEZEY-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=C(C=C1)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


